molecular formula C5H11NO2S B1675270 L-Penicillamine CAS No. 1113-41-3

L-Penicillamine

Cat. No.: B1675270
CAS No.: 1113-41-3
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-UHFFFAOYSA-N
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Description

DL-Penicillamine is a chiral compound with significant medical applications. It is a derivative of penicillin and is known for its chelating properties, which make it effective in binding and removing heavy metals from the body. This compound is used in the treatment of various conditions, including Wilson’s disease, cystinuria, and rheumatoid arthritis .

Mechanism of Action

Target of Action

L-Penicillamine, a chelator class pharmaceutical, primarily targets copper ions in the body . It is used to treat conditions like Wilson’s disease, cystinuria, and rheumatoid arthritis . In Wilson’s disease, it binds to accumulated copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes .

Mode of Action

This compound interacts with its targets by forming stable complexes. In the case of Wilson’s disease, it binds to copper ions, forming a complex that can be excreted in the urine . This action reduces the excess copper in the body. For rheumatoid arthritis, it acts as an immunosuppressant, inhibiting macrophages, decreasing IL-1, and reducing the number of T-lymphocytes . It also prevents collagen cross-linkage .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the enzyme serine palmitoyltransferase, which catalyzes the first committed step of de novo sphingolipid biosynthesis . In cystinuria, it binds with cysteine to form a mixed disulfide, which is more soluble than cystine . This action reduces excess cystine excretion .

Pharmacokinetics

The absorption of this compound is rapid but incomplete, with a bioavailability that varies . Its metabolism occurs in the liver, with small amounts metabolized to s-methyl-d-penicillamine . The elimination half-life ranges from 1.7 to 7 hours . The majority of the drug is excreted in the urine, primarily as disulfides .

Result of Action

The action of this compound leads to several molecular and cellular effects. In Wilson’s disease, it helps to reduce the copper overload in the body . In rheumatoid arthritis, it suppresses disease activity . In cystinuria, it reduces the formation of cystine stones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water-soluble nature allows it to form stable complexes with heavy metal ions, enhancing its chelating ability . .

Biochemical Analysis

Biochemical Properties

L-Penicillamine is known to interact with various biomolecules. It is used as a chelating agent, binding to accumulated copper in patients with Wilson’s disease, allowing it to be eliminated in the urine . In cystinuria, this compound binds with cysteine to yield a mixed disulfide which is more soluble than cystine .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It is used as a form of immunosuppression to treat rheumatoid arthritis, where it inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chelating agent. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, this compound inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross-linkage .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects can be seen after a period of treatment, with improvements in conditions like Wilson’s disease and rheumatoid arthritis observed after continued use .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It is known that the drug’s effects can vary based on the dosage and duration of treatment .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the conditions it treats. For instance, in Wilson’s disease, it plays a role in the metabolism of copper, helping to remove excess copper from the body .

Preparation Methods

DL-Penicillamine can be synthesized through several methods. One common synthetic route involves the reaction of penicillin with hydrochloric acid, followed by hydrolysis to yield penicillamine. Industrial production methods often involve microbial fermentation processes, where specific strains of bacteria are used to produce the compound .

Chemical Reactions Analysis

DL-Penicillamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form complexes with heavy metals such as copper, lead, and mercury. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions are metathis compound complexes, which are then excreted from the body .

Scientific Research Applications

DL-Penicillamine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions. In biology, it is used to investigate the role of heavy metals in biological systems. In medicine, it is used to treat conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis. Additionally, it has applications in the treatment of heavy metal poisoning and as an immunosuppressant in certain autoimmune diseases .

Comparison with Similar Compounds

DL-Penicillamine is structurally similar to cysteine, an amino acid containing a thiol group. it has two additional methyl groups, which enhance its chelating properties. Similar compounds include dimercaprol and ethylenediaminetetraacetic acid (EDTA), both of which are also used as chelating agents. Dthis compound is unique in its ability to specifically target copper ions, making it particularly effective in the treatment of Wilson’s disease .

Properties

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID7044687
Record name 2-Amino-3-mercapto-3-methylbutyric acid
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Molecular Weight

149.21 g/mol
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Physical Description

Solid
Record name Penicillamine
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Solubility

4.65e+00 g/L
Record name Penicillamine
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CAS No.

52-66-4, 25526-04-9, 1113-41-3, 52-67-5
Record name (±)-Penicillamine
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Record name DL-Penicillamine
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Record name 2-Amino-3-mercapto-3-methylbutyric acid
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Record name PENICILLAMINE, (±)-
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Melting Point

198.5 °C
Record name Penicillamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Penicillamine exert its antivitamin B6 activity?

A1: this compound acts as an antivitamin B6 primarily by forming a thiazolidine derivative with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 [, ]. This reaction effectively reduces the bioavailability of PLP, leading to a functional vitamin B6 deficiency.

Q2: How does this compound affect the growth of E. coli?

A2: this compound inhibits the growth of both wild-type and vitamin B6-requiring mutant strains of E. coli []. In the mutant strain, this inhibition is more pronounced and directly linked to vitamin B6 deficiency caused by this compound's interaction with PLP. Interestingly, the wild-type strain can partially circumvent this deficiency by upregulating vitamin B6 biosynthesis.

Q3: What are the downstream effects of this compound's interaction with copper in Wilson's Disease?

A3: this compound chelates copper in vivo, a key mechanism in treating Wilson’s disease []. This chelation enhances copper excretion and potentially reduces copper accumulation in tissues, mitigating the disease's progression.

Q4: What is the role of this compound in modulating nitric oxide (NO)-induced cell injury?

A4: While this compound itself can be nitrosylated to form S-nitroso-N-acetyl-D,this compound (SNAP), a NO donor, research suggests its role in NO-mediated processes is complex []. Some studies indicate a potential protective effect of increased intracellular tetrahydrobiopterin (BH4) levels, a cofactor for nitric oxide synthase, against SNAP-induced endothelial cell injury []. This protection may be attributed to BH4's ability to reduce oxidative stress induced by hydrogen peroxide, a byproduct of NO metabolism.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol.

Q6: Is there any spectroscopic data available to differentiate this compound from its enantiomer, D-Penicillamine?

A6: Yes, terahertz time-domain spectroscopy (THz-TDS) has been successfully employed to differentiate this compound from D-Penicillamine and Dthis compound []. The distinct absorption spectra observed are attributed to differences in crystal structure and vibrational modes within the crystal lattice of each form.

Q7: Has this compound been used in material science applications?

A7: Yes, this compound has been investigated in material science, specifically for modifying quartz crystal microbalances (QCMs) using a vapor-diffused molecular assembly technique []. This modification allows for the specific recognition and measurement of chiral molecules, showcasing its potential in sensor development.

Q8: Does this compound exhibit any catalytic properties?

A8: While not a catalyst in the traditional sense, this compound plays a crucial role in a novel bio-inspired nitrile hydration system []. When combined with cobalt(III) and a pyridine-2,6-dicarboxylic acid scaffold, this compound facilitates the conversion of nitriles to amides, mimicking the activity of the metalloenzyme nitrile hydratase.

Q9: Have any computational studies been conducted on this compound?

A9: While the provided research excerpts do not focus on computational studies, this area holds potential for future research. Computational methods could be employed to further investigate the interaction of this compound with PLP, explore its metal-chelating properties, and design novel derivatives with enhanced therapeutic profiles.

Q10: How does the structure of this compound contribute to its anti-oxytocin activity?

A10: Research on oxytocin analogues reveals that modifications to the structure of this compound can significantly alter its biological activity [, ]. Replacing the cysteine residue in oxytocin with this compound, as seen in [1-L-penicillamine]oxytocin, results in a potent oxytocin antagonist. This suggests that the specific structural features of this compound at position 1 are crucial for interfering with oxytocin's interaction with its receptor.

Q11: Does the chirality of Penicillamine affect its biological activity?

A11: Yes, chirality significantly influences the biological activity of Penicillamine. D-Penicillamine and this compound exhibit different pharmacological properties [, , , , ]. Notably, D-Penicillamine demonstrates less antivitamin B6 activity compared to the L-isomer [, ].

Q12: What are the SHE considerations associated with this compound use and handling?

A12: While specific SHE regulations are not discussed in the provided research, it's crucial to handle this compound with appropriate safety measures. Like many pharmaceuticals, this compound may pose risks if not handled appropriately during manufacturing, use, and disposal.

Q13: How does this compound impact the growth of Sarcoma 180 tumor cells in vivo?

A13: this compound demonstrates a significant retardation effect on the growth of solid Sarcoma 180 tumors in mice models, especially when combined with a pyridoxine-deficient diet []. This antitumor activity is attributed to this compound's role as a vitamin B6 antagonist, highlighting the importance of vitamin B6 in tumor growth.

Q14: What are the potential toxicities associated with this compound administration?

A14: While not the focus of this Q&A, it's important to acknowledge that this compound can induce pyridoxine deficiency, especially with prolonged use []. This side effect highlights the importance of monitoring vitamin B6 levels during this compound therapy.

Q15: What were the early clinical applications of Penicillamine?

A15: Penicillamine was first introduced as a treatment for Wilson's disease due to its ability to chelate copper []. This marked a significant milestone in managing this genetic disorder.

Q16: When was the anti-vitamin B6 activity of this compound first reported?

A16: The anti-pyridoxine activity of this compound was first reported in 1957 by Kuchinskas and du Vigneaud []. This discovery was pivotal in understanding the potential side effects associated with this compound therapy.

Q17: How does the research on this compound bridge different scientific disciplines?

A17: The research on this compound exemplifies the interconnected nature of scientific disciplines. From its initial application as a chelating agent in medicine [] to its exploration in material science for sensor development [], this compound has spurred research across diverse fields. The study of its interactions with biological systems, particularly its role in modulating enzymatic activity [, , ] and influencing cellular processes [], further underscores the importance of cross-disciplinary approaches in advancing our understanding of this molecule and its potential applications.

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